N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide
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Overview
Description
N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide is a complex organic compound that features a benzimidazole core, a fluorobenzyl group, and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by reacting ortho-phenylenediamine with benzaldehyde derivatives under oxidative conditions.
Introduction of Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the benzimidazole core.
Attachment of Propyl Chain: The propyl chain is attached through an alkylation reaction using a suitable alkylating agent.
Cyclohexanecarboxamide Formation: The final step involves the formation of the cyclohexanecarboxamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic steps for large-scale reactions. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide can undergo various chemical reactions:
Oxidation: The benzimidazole core can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluorobenzyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- **N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide
- **N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}benzamide
Uniqueness
N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide is unique due to its cyclohexanecarboxamide moiety, which imparts distinct physicochemical properties and biological activities compared to its analogs .
Properties
Molecular Formula |
C24H28FN3O |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]propyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C24H28FN3O/c25-20-12-5-4-11-19(20)17-28-22-14-7-6-13-21(22)27-23(28)15-8-16-26-24(29)18-9-2-1-3-10-18/h4-7,11-14,18H,1-3,8-10,15-17H2,(H,26,29) |
InChI Key |
FDXRDMGFDRPLFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4F |
Origin of Product |
United States |
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